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Compound of Interest

Compound Name:
2-Phenylthiazolidine-4-carboxylic

acid

Cat. No.: B1218299 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-
Phenylthiazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal

chemistry and drug development. The document details its characteristic signatures in Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

offering a valuable resource for researchers and scientists.

Molecular Structure and Properties
Chemical Formula: C₁₀H₁₁NO₂S[1]

Molecular Weight: 209.27 g/mol [1]

Structure: A thiazolidine ring substituted with a phenyl group at the 2-position and a

carboxylic acid group at the 4-position. The molecule exists as a mixture of diastereomers,

typically the (2R, 4R) and (2S, 4R) epimers, due to the two chiral centers.[2]

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Phenylthiazolidine-4-
carboxylic acid, summarized for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of 2-Phenylthiazolidine-4-
carboxylic acid, providing detailed information about the hydrogen and carbon environments.
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The data often reflects a mixture of diastereomers.

Table 1: ¹H NMR Spectroscopic Data

Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment Solvent Reference

7.49-7.21 m -
Aromatic-H

(5H)
DMSO-d₆ [2]

5.66 / 5.50 s -
H-2 (epimeric

mixture)
DMSO-d₆ [2]

4.19 / 3.89 dd / t 4.4, 6.8 / 8.0
H-4 (epimeric

mixture)
DMSO-d₆ [2]

3.40-3.28 m - H-5 DMSO-d₆ [2]

3.12-3.02 m - H-5 DMSO-d₆ [2]

7.52 m -
Aromatic-H

(2H)
Acetone-d₆ [3]

7.32 m -
Aromatic-H

(3H)
Acetone-d₆ [3]

5.66 s - H-2 Acetone-d₆ [3]

4.01 t 7.5 H-4 Acetone-d₆ [3]

3.44 m - H-5a Acetone-d₆ [3]

3.21 m - H-5b Acetone-d₆ [3]

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Assignment Solvent Reference

172.90, 172.20 C=O (Carboxylic Acid) DMSO-d₆ [2]

141.20, 138.90
Aromatic C

(quaternary)
DMSO-d₆ [2]

128.50, 128.30,

128.20, 127.60,

127.30, 126.90

Aromatic CH DMSO-d₆ [2]

71.70, 71.10 C-2 DMSO-d₆ [2]

65.40, 65.00 C-4 DMSO-d₆ [2]

38.50, 37.90 C-5 DMSO-d₆ [2]

The IR spectrum reveals the presence of key functional groups. The characteristic broad O-H

stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch are

prominent features.

Table 3: IR Spectroscopic Data
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference

3430 - N-H Stretch [2]

3300-2500 Broad
O-H Stretch

(Carboxylic Acid)
[4][5]

2962, 2928 -
C-H Stretch

(Aromatic/Aliphatic)
[2]

1780-1710 Strong
C=O Stretch

(Carboxylic Acid)
[6]

1622, 1575 -
C=C Stretch

(Aromatic Ring)
[2]

1494-1425 -
Aromatic Ring

Vibrations
[2]

1381, 1307 -
C-N Stretch / C-O

Stretch
[2]

Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) is a

common method used for this analysis.

Table 4: Mass Spectrometry Data

m/z Value Interpretation Method Reference

209.05
[M]⁺ (Monoisotopic

Mass)
EI-MS [1][3]

Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data.

A common synthetic route involves the condensation reaction between L-cysteine and

benzaldehyde.[2]
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Reactants: L-cysteine (1.0 eq) and benzaldehyde (1.0 eq).

Solvent: Ethanol is typically used as the reaction solvent.

Procedure: The reactants are mixed in ethanol and stirred vigorously at room temperature.

The reaction time can vary from 2 to 24 hours.[2][3]

Work-up: The resulting precipitate is collected by suction filtration, washed with a cold

solvent such as diethyl ether or cold ethanol, and dried to yield the final product.[2][3]

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz

spectrometer (e.g., Bruker).[2][3][7]

Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆

or Acetone-d₆.[2][3]

Data Recording: Chemical shifts are reported in parts per million (ppm) relative to an internal

standard (e.g., TMS).

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Shimadzu) is used.

[7]

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet.[2]

Data Recording: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS), such as a Finnigan-

MAT-311-A or Shimadzu GCMS-QP1000EX, is employed.[3][7]

Method: The sample is introduced into the instrument, and mass spectra are recorded,

typically at 70 eV.[7]

Visualization of Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 2-Phenylthiazolidine-4-carboxylic acid.
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Step 1: Synthesis & Purification

Step 2: Analysis
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Phenylthiazolidine-4-
carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218299#spectroscopic-data-nmr-ir-mass-spec-for-
2-phenylthiazolidine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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